

# A Comprehensive Spectroscopic Guide to N-Boc-(R)-1-amino-2-propanol

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## Compound of Interest

Compound Name: *N*-Boc-(R)-1-amino-2-propanol

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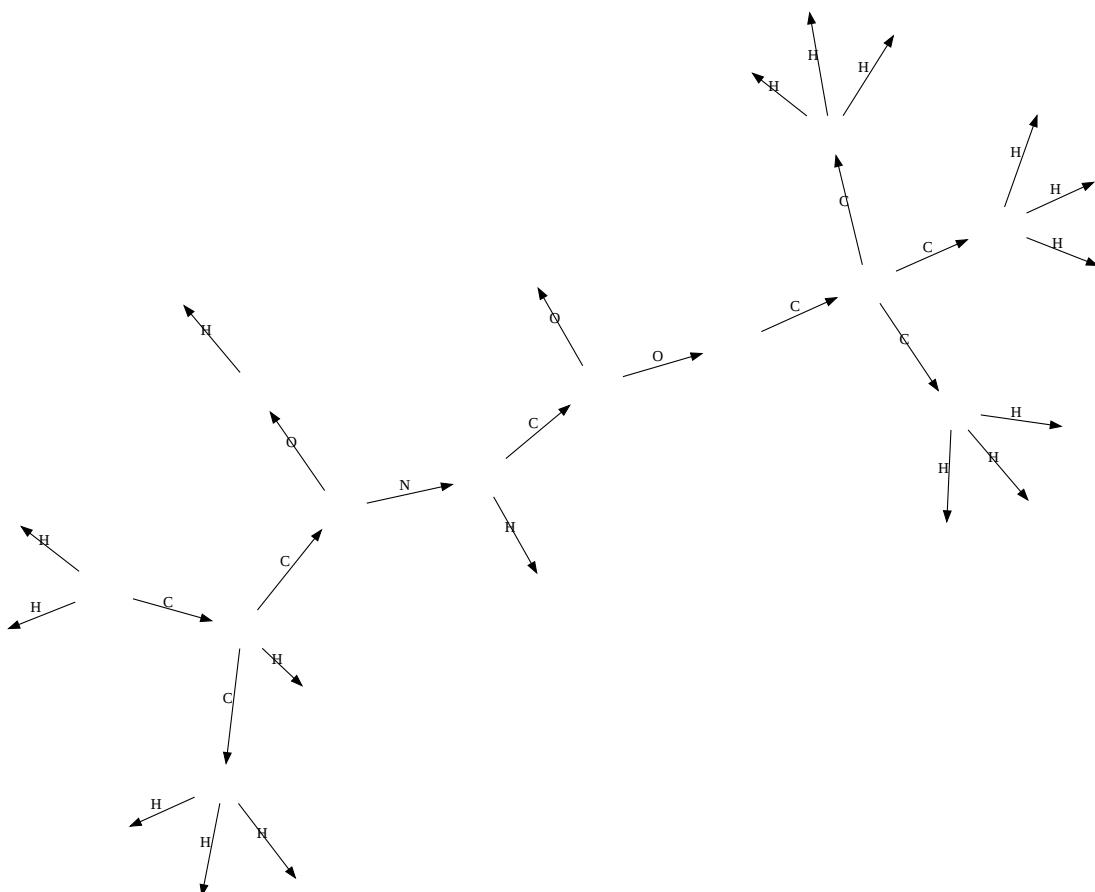
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## Introduction

**N-Boc-(R)-1-amino-2-propanol**, a chiral amino alcohol, is a critical building block in the synthesis of pharmaceuticals and other fine chemicals.<sup>[1]</sup> Its tert-butoxycarbonyl (Boc) protecting group allows for selective chemical transformations, making it an invaluable intermediate in complex multi-step syntheses.<sup>[2][3]</sup> Accurate and thorough characterization of this compound is paramount to ensure purity, confirm structural integrity, and guarantee reproducible outcomes in subsequent reactions. This guide provides a detailed analysis of the spectroscopic data for **N-Boc-(R)-1-amino-2-propanol**, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

## Molecular Structure and Key Spectroscopic Features

The structure of **N-Boc-(R)-1-amino-2-propanol**, with the IUPAC name tert-butyl N-[(2R)-2-hydroxypropyl]carbamate, contains several key functional groups that give rise to characteristic spectroscopic signals.<sup>[4]</sup> These include the Boc protecting group with its nine equivalent methyl protons, the chiral center at the second carbon, a primary amine shielded as a carbamate, and a secondary alcohol.

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Caption: Molecular structure of **N-Boc-(R)-1-amino-2-propanol**.

# Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

[5] For **N-Boc-(R)-1-amino-2-propanol**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide unambiguous evidence of its structure.

## $^1\text{H}$ NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum of **N-Boc-(R)-1-amino-2-propanol** exhibits distinct signals corresponding to each unique proton environment in the molecule.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **N-Boc-(R)-1-amino-2-propanol**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~1.15	Doublet	3H	-CH <sub>3</sub>
~1.45	Singlet	9H	-C(CH <sub>3</sub> ) <sub>3</sub> (Boc)
~2.9-3.2	Multiplet	2H	-CH <sub>2</sub> -NH-
~3.8-3.9	Multiplet	1H	-CH(OH)-
~4.8-5.2	Broad Singlet	1H	-NH-
Variable	Broad Singlet	1H	-OH

Data is compiled from typical values and may vary slightly based on solvent and concentration.

### Interpretation and Causality:

- The prominent singlet at approximately 1.45 ppm is the hallmark of the Boc protecting group, arising from the nine chemically equivalent protons of the tert-butyl group.[5]
- The doublet at around 1.15 ppm corresponds to the methyl group adjacent to the chiral center, split by the single proton on that carbon.
- The multiplets for the methylene (-CH<sub>2</sub>-) and methine (-CH-) protons of the propanol backbone appear in the 2.9-3.9 ppm range. Their complexity arises from splitting by each

other and the neighboring NH proton.

- The carbamate proton (-NH-) typically appears as a broad singlet, with its chemical shift being concentration-dependent.
- The hydroxyl proton (-OH) signal is also a broad singlet and its position is highly variable, depending on solvent, concentration, and temperature due to hydrogen bonding.

## <sup>13</sup>C NMR Spectroscopy

The proton-decoupled <sup>13</sup>C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment.

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **N-Boc-(R)-1-amino-2-propanol**

Chemical Shift ( $\delta$ ) ppm	Assignment
~21.0	-CH <sub>3</sub>
~28.5	-C(CH <sub>3</sub> ) <sub>3</sub> (Boc)
~48.0	-CH <sub>2</sub> -NH-
~67.0	-CH(OH)-
~79.0	-C(CH <sub>3</sub> ) <sub>3</sub> (Boc)
~156.0	-C=O (Carbamate)

Data is compiled from typical values and may vary slightly based on solvent and concentration.

Interpretation and Causality:

- The signals for the methyl carbons of the propanol and the Boc group appear in the upfield region, as expected for sp<sup>3</sup> hybridized carbons.
- The carbons directly attached to the electronegative oxygen and nitrogen atoms (-CH(OH)- and -CH<sub>2</sub>-NH-) are deshielded and appear further downfield.
- The quaternary carbon of the Boc group is observed around 79.0 ppm.

- The carbonyl carbon of the carbamate functional group is significantly deshielded due to the double bond and the electronegativity of the two adjacent oxygen atoms, resulting in a signal in the far downfield region (~156.0 ppm).[6]

## Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of **N-Boc-(R)-1-amino-2-propanol** shows characteristic absorption bands for the O-H, N-H, C-H, and C=O functional groups.

Table 3: Key IR Absorption Bands for **N-Boc-(R)-1-amino-2-propanol**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3400	Strong, Broad	O-H stretch (alcohol)
~3350	Medium, Sharp	N-H stretch (carbamate)
~2970-2850	Strong	C-H stretch (aliphatic)
~1690	Strong, Sharp	C=O stretch (carbamate)
~1520	Medium	N-H bend
~1170	Strong	C-O stretch (carbamate and alcohol)

Data is compiled from typical values.

### Interpretation and Causality:

- The broad, strong absorption around 3400 cm<sup>-1</sup> is indicative of the O-H stretching vibration of the alcohol, broadened by hydrogen bonding.
- The N-H stretching vibration of the carbamate appears as a sharper peak around 3350 cm<sup>-1</sup>.
- The strong absorptions in the 2850-2970 cm<sup>-1</sup> region are due to the stretching vibrations of the various C-H bonds in the molecule.

- A very strong and sharp peak at approximately  $1690\text{ cm}^{-1}$  is the characteristic carbonyl stretch of the carbamate group. Its position is influenced by the electron-donating nitrogen atom.
- The N-H bending vibration gives rise to a medium intensity band around  $1520\text{ cm}^{-1}$ .
- The strong absorption around  $1170\text{ cm}^{-1}$  is attributed to the C-O stretching vibrations of both the alcohol and the carbamate ester linkage.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Table 4: Mass Spectrometry Data for **N-Boc-(R)-1-amino-2-propanol**

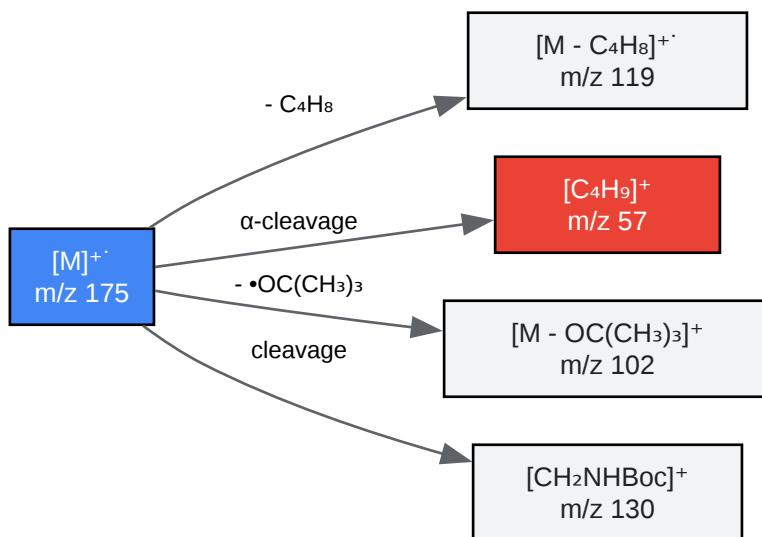
m/z	Interpretation
176	$[\text{M}+\text{H}]^+$ (protonated molecule)
175	$\text{M}^+$ (molecular ion)
120	$[\text{M} - \text{C}_4\text{H}_7\text{O}]^+$ or $[\text{M} - 55]^+$
102	$[\text{M} - \text{C}_4\text{H}_9\text{O}_2]^+$ or $[\text{M} - 73]^+$
74	$[\text{C}_3\text{H}_8\text{NO}]^+$
57	$[\text{C}_4\text{H}_9]^+$ (tert-butyl cation)

Fragmentation patterns can vary depending on the ionization technique used (e.g., ESI, CI, EI).

### Interpretation and Causality:

- The molecular ion peak ( $\text{M}^+$ ) is expected at m/z 175, corresponding to the molecular weight of the compound ( $\text{C}_8\text{H}_{17}\text{NO}_3$ ).<sup>[4]</sup> In electrospray ionization (ESI), the protonated molecule  $[\text{M}+\text{H}]^+$  at m/z 176 is often observed.
- A characteristic fragmentation of Boc-protected amines is the loss of the tert-butyl group as isobutylene and  $\text{CO}_2$ , or the formation of a stable tert-butyl cation at m/z 57.

- Other significant fragments arise from the cleavage of the propanol backbone.



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Caption: Plausible mass spectrometry fragmentation pathways.

## Experimental Protocols

### NMR Sample Preparation and Acquisition

- Sample Preparation: Accurately weigh 5-10 mg of **N-Boc-(R)-1-amino-2-propanol** and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a clean, dry vial.
- Transfer: Transfer the solution to a 5 mm NMR tube.
- Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Tune and shim the instrument to optimize the magnetic field homogeneity.
- <sup>1</sup>H NMR Acquisition: Acquire a <sup>1</sup>H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).
- <sup>13</sup>C NMR Acquisition: Acquire a proton-decoupled <sup>13</sup>C NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).

- Data Processing: Process both spectra using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.
- Analysis: Calibrate the spectra using the residual solvent peak (e.g.,  $\text{CDCl}_3$ :  $\delta$  7.26 ppm for  $^1\text{H}$ ,  $\delta$  77.16 ppm for  $^{13}\text{C}$ ). Integrate the peaks in the  $^1\text{H}$  spectrum and assign all signals in both spectra to the corresponding atoms in the structure.

## IR Spectroscopy Sample Preparation and Acquisition

- Sample Preparation (Neat Liquid): Place a drop of **N-Boc-(R)-1-amino-2-propanol** between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
- Instrument Setup: Place the plates in the sample holder of the FTIR spectrometer.
- Acquisition: Acquire a background spectrum of the empty beam path. Then, acquire the sample spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
- Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

## Mass Spectrometry Sample Preparation and Acquisition

- Sample Preparation: Prepare a dilute solution of **N-Boc-(R)-1-amino-2-propanol** (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Infusion: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.
- Ionization: Utilize an appropriate ionization technique, such as electrospray ionization (ESI) for polar molecules.
- Acquisition: Acquire the mass spectrum over a suitable  $m/z$  range (e.g., 50-500).
- Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with the expected fragmentation of the known structure.

## Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating system for the characterization of **N-Boc-(R)-1-amino-2-propanol**. By understanding the causal relationships between the molecular structure and the resulting spectroscopic signals, researchers can confidently verify the identity and purity of this important chiral building block, ensuring the success of their synthetic endeavors.

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